![molecular formula C12H8F2O B6341090 4-(2-Fluorophenyl)-3-fluorophenol, 95% CAS No. 1214375-77-5](/img/structure/B6341090.png)
4-(2-Fluorophenyl)-3-fluorophenol, 95%
Overview
Description
4-(2-Fluorophenyl)-3-fluorophenol, 95% (4-FPF) is a fluorinated phenol compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 91-93°C. 4-FPF is an aromatic organic compound with a molecular weight of 188.10 g/mol and a molecular formula of C8H6F2O. 4-FPF is primarily used in the synthesis of pharmaceuticals, polymers, and other organic compounds.
Scientific Research Applications
4-(2-Fluorophenyl)-3-fluorophenol, 95% has a wide range of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, polymers, and other organic compounds. 4-(2-Fluorophenyl)-3-fluorophenol, 95% is also used as a reagent in the synthesis of 2-fluoro-4-nitrophenol and 2-fluoro-4-aminophenol. Additionally, 4-(2-Fluorophenyl)-3-fluorophenol, 95% is used as a catalyst in the synthesis of polyurethane and polycarbonate polymers.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule. This increased reactivity allows 4-(2-Fluorophenyl)-3-fluorophenol, 95% to be used as a reagent in various chemical reactions.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-3-fluorophenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it is believed to have a low toxicity and is not considered to be a significant health hazard.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Fluorophenyl)-3-fluorophenol, 95% in lab experiments is its high purity (95%) and its availability in a crystalline form. This makes it easy to handle and store. Additionally, 4-(2-Fluorophenyl)-3-fluorophenol, 95% is a relatively inexpensive reagent, making it a cost-effective choice for many experiments.
The main limitation of using 4-(2-Fluorophenyl)-3-fluorophenol, 95% in lab experiments is its limited reactivity. This can make it difficult to use in certain reactions and can limit its usefulness in some applications.
Future Directions
Future research on 4-(2-Fluorophenyl)-3-fluorophenol, 95% could focus on its potential applications in the synthesis of pharmaceuticals and polymers. Additionally, further research could be done on its biochemical and physiological effects. Other potential future directions include exploring its potential as a catalyst in other chemical reactions and exploring its potential as a reagent in the synthesis of other organic compounds.
Synthesis Methods
4-(2-Fluorophenyl)-3-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorophenol with 2-fluoroaniline in the presence of a base such as sodium hydroxide. This reaction produces 4-(2-Fluorophenyl)-3-fluorophenol, 95% and 2-fluorophenol as the main products. The second step involves the recrystallization of 4-(2-Fluorophenyl)-3-fluorophenol, 95% from a solution of ethanol and water. The recrystallized 4-(2-Fluorophenyl)-3-fluorophenol, 95% has a purity of 95%.
properties
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUMHQJITXQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673371 | |
Record name | 2,2'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluoro-[1,1'-biphenyl]-4-ol | |
CAS RN |
1214375-77-5 | |
Record name | 2,2′-Difluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214375-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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